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Compound of Interest

Compound Name: 2-Chloro-6-fluoro-4-nitroaniline

CAS No.: 350-20-9

Cat. No.: B1430236

Get Quote

Technical Whitepaper: 2-Chloro-6-fluoro-4-nitrobenzenamine

Executive Summary
2-Chloro-6-fluoro-4-nitrobenzenamine (CAS: 350-20-9), often referred to as 2-chloro-6-fluoro-
4-nitroaniline, is a highly functionalized aromatic building block critical to the synthesis of next-

generation agrochemicals and pharmaceuticals. Characterized by its "push-pull" electronic

structure—where the electron-donating amino group opposes the electron-withdrawing nitro,

chloro, and fluoro substituents—this molecule serves as a versatile scaffold.

This guide details the physicochemical profile, validated synthetic protocols, and downstream

utility of this compound, specifically focusing on its role as a precursor for benzimidazole-based

kinase inhibitors and herbicides.

Molecular Architecture & Physicochemical Profile
The molecule features a polysubstituted benzene ring where the steric and electronic

environments are tightly controlled. The ortho-flanking halogens (Cl, F) create significant steric

hindrance around the primary amine, modulating its nucleophilicity, while the para-nitro group
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strongly deactivates the ring toward further electrophilic attack, yet activates it for specific

reduction pathways.

Table 1: Physicochemical Specifications
Property Specification

IUPAC Name 2-Chloro-6-fluoro-4-nitrobenzenamine

Common Name 2-Chloro-6-fluoro-4-nitroaniline

CAS Registry Number 350-20-9

Molecular Formula

Molecular Weight 190.56 g/mol

Appearance Yellow crystalline solid

Melting Point 138–142 °C (Typical range for pure isomer)

Solubility
Soluble in DMSO, DMF, Ethyl Acetate; Insoluble

in Water

pKa (Conjugate Acid)
~ -0.5 to 1.0 (Estimated; weakly basic due to

electron withdrawal)

Synthetic Pathways & Process Chemistry
The synthesis of 2-chloro-6-fluoro-4-nitrobenzenamine is a classic example of regioselective

electrophilic aromatic substitution. The precursor, 2-chloro-6-fluoroaniline, directs the incoming

nitro group to the para position (C4) because the ortho positions (C2, C6) are blocked by

halogens, and the meta positions are deactivated by the cooperative inductive effects of the

halogens.

Validated Synthesis Protocol: Mixed Acid Nitration
Reaction Logic: The amino group is a strong activator. However, in highly acidic media, it

becomes protonated (anilinium), which is meta-directing. To ensure para-nitration, the reaction

conditions must balance acidity to maintain a concentration of the free amine or rely on the fact

that the ortho/para directing power of the unprotonated amine species dominates the kinetics,

even if present in low concentrations.
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Step-by-Step Methodology:

Preparation: Charge a glass-lined reactor with Sulfuric Acid (

, 98%, 5.0 vol) and cool to 0–5°C.

Dissolution: Slowly add 2-Chloro-6-fluoroaniline (1.0 eq) while maintaining internal

temperature <10°C. Stir until fully dissolved.

Nitration: Prepare a mixture of Nitric Acid (

, 70%, 1.05 eq) and Sulfuric Acid (1.0 vol). Add this solution dropwise to the reactor over 60
minutes.

Critical Control Point: Exotherms can lead to dinitration or oxidative tarring. Maintain T <

5°C.

Quenching: Pour the reaction mixture onto crushed ice (10 wt equiv) with vigorous stirring.

The product will precipitate as a yellow solid.

Isolation: Filter the solid. Wash the cake with water until the filtrate pH is neutral.

Purification: Recrystallize from Ethanol/Water (8:2) if high purity (>99%) is required for

pharmaceutical applications.

Synthesis Workflow Diagram

Fig 1: Regioselective Nitration Pathway
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Figure 1: The steric blocking by Cl and F at C2/C6 forces the Nitro group to the C4 position.
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Reactivity & Downstream Applications
The utility of 2-chloro-6-fluoro-4-nitrobenzenamine lies in its ability to function as a "masked"

diamine. The nitro group is robust enough to survive various coupling reactions at the amine

(N1) before being reduced to reveal a second amine at C4.

Reduction to Diamine (Benzimidazole Synthesis)
A primary application in drug discovery is the synthesis of benzimidazoles, a pharmacophore

found in anthelmintics and kinase inhibitors.

Mechanism: Selective reduction of the nitro group yields 2-chloro-6-fluoro-1,4-

phenylenediamine.

Reagents: Iron powder/Ammonium Chloride (Fe/NH4Cl) or Catalytic Hydrogenation (

, Pd/C).

Cyclization: The resulting diamine reacts with carboxylic acids or aldehydes to close the

imidazole ring.

Sandmeyer & Diazotization
Despite the electron-deficient ring, the primary amine can undergo diazotization (

).

Utility: This allows for the replacement of the amine with other halides (I, Br) or a hydroxyl

group, creating highly specific halogenated nitrobenzenes used in herbicide synthesis.

Functionalization Workflow
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Fig 2: Transformation to Benzimidazole Scaffold

2-Chloro-6-fluoro-
4-nitrobenzenamine

Reduction
(Fe/AcOH or H2/Pd)

Nitro Reduction

2-Chloro-6-fluoro-
1,4-phenylenediamine

Cyclization
(R-COOH / Heat)

+ Carboxylic Acid

Substituted
Benzimidazole

(Kinase Inhibitor Scaffold)

Click to download full resolution via product page

Figure 2: The primary pharmaceutical workflow involves reduction and cyclization.

Safety, Handling, & Analytics
Analytical Validation
To verify the identity of the synthesized material, the following analytical markers are standard:
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1H NMR (DMSO-d6): Look for the broad singlet (

) around 6.5–7.0 ppm and the aromatic protons as a doublet (coupling

) due to the fluorine splitting.

HPLC: C18 Column, Acetonitrile/Water gradient. The nitro group makes the compound UV

active (strong absorbance ~254 nm and ~300 nm).

Safety Profile (GHS Classifications)
Acute Toxicity: Like most nitroanilines, this compound is toxic if swallowed or inhaled. It may

cause methemoglobinemia (cyanosis).

Skin/Eye: Irritant.

Handling: Use a fume hood. Wear nitrile gloves. Avoid dust formation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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